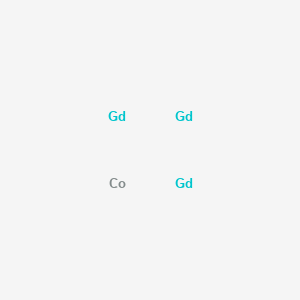
Cobalt--gadolinium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–gadolinium (1/3) is a compound that combines the properties of cobalt and gadolinium. Both elements belong to the transition metals and rare earth metals, respectively, and exhibit unique magnetic, luminescent, and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt–gadolinium (1/3) can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and co-precipitation. One common approach involves the sol-gel method, where cobalt and gadolinium precursors are mixed in a solution, followed by gelation and sintering at high temperatures (around 1100°C). This method ensures the uniform distribution of cobalt and gadolinium ions within the matrix .
Industrial Production Methods: Industrial production of cobalt–gadolinium (1/3) typically involves large-scale sol-gel processes or hydrothermal synthesis. These methods are preferred due to their scalability and ability to produce high-purity materials. The reaction conditions, such as temperature, pH, and precursor concentration, are carefully controlled to achieve the desired composition and properties .
Chemical Reactions Analysis
Types of Reactions: Cobalt–gadolinium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, cobalt ions in the compound can participate in redox reactions, while gadolinium ions can engage in coordination chemistry with different ligands .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–gadolinium (1/3) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt oxides, while reduction reactions can produce metallic cobalt. Substitution reactions can lead to the formation of various cobalt and gadolinium complexes .
Scientific Research Applications
Cobalt–gadolinium (1/3) has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including carbon-carbon coupling and oxidation reactions. Its unique catalytic properties make it valuable in the synthesis of pharmaceuticals and fine chemicals .
Biology: In biology, cobalt–gadolinium (1/3) is explored for its potential use in imaging techniques, such as MRI. Gadolinium’s paramagnetic properties enhance the contrast in MRI scans, making it useful for medical diagnostics .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including targeted drug delivery and cancer treatment. The magnetic properties of cobalt and gadolinium allow for precise targeting and controlled release of therapeutic agents .
Industry: In industry, cobalt–gadolinium (1/3) is used in the production of luminescent materials, such as light-emitting diodes (LEDs) and scintillators. Its luminescent properties make it suitable for various display and lighting applications .
Mechanism of Action
The mechanism of action of cobalt–gadolinium (1/3) involves its interaction with molecular targets and pathways. In MRI, gadolinium enhances the contrast by shortening the relaxation times of nearby water protons, thereby improving the visibility of tissues and abnormalities. In catalytic reactions, cobalt ions facilitate the activation of substrates and promote the formation of desired products through redox and coordination chemistry .
Comparison with Similar Compounds
Cobalt–gadolinium (1/3) can be compared with other similar compounds, such as:
Iron–gadolinium (1/3): Iron–gadolinium (1/3) shares similar magnetic properties but differs in its catalytic and luminescent behavior. Iron-based compounds are often used in magnetic applications but may not exhibit the same luminescent properties as cobalt–gadolinium (1/3) .
Nickel–gadolinium (1/3): Nickel–gadolinium (1/3) also exhibits magnetic properties but has different chemical reactivity and catalytic applications. Nickel-based compounds are commonly used in hydrogenation reactions and electrochemical applications .
Yttrium–gadolinium (1/3): Yttrium–gadolinium (1/3) is another similar compound with distinct luminescent properties. Yttrium-based compounds are often used in phosphors and scintillators for display and imaging applications .
Properties
CAS No. |
12016-76-1 |
|---|---|
Molecular Formula |
CoGd3 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
cobalt;gadolinium |
InChI |
InChI=1S/Co.3Gd |
InChI Key |
UDQHWBIHJGHERZ-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Gd].[Gd].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















